molecular formula C10H9F3O3 B14769456 2-Ethoxy-5-(trifluoromethoxy)benzaldehyde

2-Ethoxy-5-(trifluoromethoxy)benzaldehyde

Cat. No.: B14769456
M. Wt: 234.17 g/mol
InChI Key: PXDNLJSVFNSUQI-UHFFFAOYSA-N
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Description

2-Ethoxy-5-(trifluoromethoxy)benzaldehyde is an aromatic aldehyde with the molecular formula C10H9F3O3. It is characterized by the presence of an ethoxy group at the second position and a trifluoromethoxy group at the fifth position on the benzene ring, along with an aldehyde functional group. This compound is of interest in various chemical and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-(trifluoromethoxy)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 2-ethoxy-5-(trifluoromethoxy)benzyl alcohol with an oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) to yield the desired aldehyde.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-(trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The ethoxy and trifluoromethoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-Ethoxy-5-(trifluoromethoxy)benzoic acid.

    Reduction: 2-Ethoxy-5-(trifluoromethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethoxy-5-(trifluoromethoxy)benzaldehyde is utilized in several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: The compound is explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs.

    Industry: It is employed in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-(trifluoromethoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-(trifluoromethoxy)benzaldehyde: Similar structure but with a hydroxy group instead of an ethoxy group.

    2-Methoxy-5-(trifluoromethoxy)benzaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.

    2-Ethoxy-4-(trifluoromethoxy)benzaldehyde: Similar structure but with the trifluoromethoxy group at the fourth position instead of the fifth.

Uniqueness

2-Ethoxy-5-(trifluoromethoxy)benzaldehyde is unique due to the specific positioning of the ethoxy and trifluoromethoxy groups, which influence its reactivity and interaction with biological targets. The combination of these functional groups imparts distinct physicochemical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C10H9F3O3

Molecular Weight

234.17 g/mol

IUPAC Name

2-ethoxy-5-(trifluoromethoxy)benzaldehyde

InChI

InChI=1S/C10H9F3O3/c1-2-15-9-4-3-8(5-7(9)6-14)16-10(11,12)13/h3-6H,2H2,1H3

InChI Key

PXDNLJSVFNSUQI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)OC(F)(F)F)C=O

Origin of Product

United States

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